methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate
Description
Methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is an ester derivative featuring a pyrrole ring substituted with formyl and methyl groups, linked to a phenylacetate backbone.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-8-14(10-18)12(2)17(11)15-6-4-13(5-7-15)9-16(19)20-3/h4-8,10H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXANJYAVBOKAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)CC(=O)OC)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701181715 | |
| Record name | Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-26-3 | |
| Record name | Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928708-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701181715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
Methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate serves as a versatile intermediate in organic synthesis. It can be utilized in the creation of more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution : The acetate group can be replaced with different nucleophiles to create diverse derivatives.
- Cyclization Reactions : The compound can participate in cyclization to form new cyclic structures that may exhibit unique properties.
Medicinal Chemistry
Research indicates that compounds containing pyrrole structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound's potential therapeutic applications are under investigation:
-
Biological Activity Studies : Preliminary studies suggest that this compound may interact with various biological targets, necessitating further investigation into its mechanism of action.
Biological Activity Potential Mechanism Anticancer Inhibition of cell proliferation Antimicrobial Disruption of bacterial cell walls Anti-inflammatory Modulation of inflammatory pathways
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. SAR studies can identify critical functional groups necessary for enhancing its efficacy and reducing toxicity.
Mechanism of Action
The mechanism by which methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The pyrrole ring system can bind to enzymes and receptors, influencing biological processes. The formyl group can participate in redox reactions, affecting cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with four analogs, highlighting differences in ester groups, substituent positions, and functional groups.
Physicochemical and Reactivity Differences
- Ester Group Influence: The target methyl ester and QZ-4271 (ethyl ester) differ in alkyl chain length, affecting lipophilicity and hydrolysis rates. Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric hindrance.
Functional Group Impact :
Synthetic Utility :
Structural Analysis and Crystallography
The SHELX system (SHELXL, SHELXS) has been widely used for refining crystal structures of small molecules, including esters and heterocycles . For example:
- Ethyl esters may form denser crystals due to longer alkyl chains.
- Benzoate esters (JF-1888) could show π-π stacking between aromatic rings, enhancing thermal stability .
Biological Activity
Methyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate is a complex organic compound with a molecular formula of . Its structure includes a pyrrole ring substituted with a formyl group and an acetate moiety, making it a potentially versatile candidate in medicinal chemistry. This article delves into the biological activities associated with this compound, emphasizing its therapeutic potential and the underlying mechanisms.
Chemical Structure and Properties
The compound features a unique arrangement that includes:
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen, known for its biological significance.
- Formyl Group : Contributes to reactivity and potential interactions with biological targets.
- Acetate Moiety : Enhances solubility and may influence pharmacokinetic properties.
Biological Activities
Research indicates that compounds with pyrrole structures often exhibit significant biological activities, including:
- Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting various cancer cell lines. Specific studies suggest that this compound may interact with proteins involved in cell proliferation pathways.
- Antimicrobial Properties : Some pyrrole-based compounds demonstrate antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Neuroprotective Effects : Preliminary findings indicate that similar compounds may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or signaling pathways.
- Receptor Interaction : Molecular docking studies could reveal binding affinities to specific receptors that mediate cellular responses.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies are essential to identify critical functional groups necessary for its efficacy. For instance, modifications on the pyrrole or phenyl rings could lead to increased potency or selectivity against specific targets.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethylpyrrole | Pyrrole ring with two methyl groups | Basic structure without substituents |
| 3-Acetylpyrrole | Acetyl group at position 3 | Lacks formyl substitution |
| 4-Aminobenzaldehyde | Phenolic structure with amino group | Different functional group at para position |
| 5-Methylpyrrole | Methyl substitution at position 5 | Simple pyrrole derivative |
This compound stands out due to its combination of both formyl and acetate functionalities on a pyrrole framework, which may enhance its biological activity compared to simpler analogs.
Q & A
Q. How do steric and electronic effects of the 2,5-dimethylpyrrole moiety influence photophysical properties (e.g., fluorescence)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
